molecular formula C22H26FN3O3 B610905 SNX0723 CAS No. 1073969-18-2

SNX0723

Cat. No. B610905
CAS RN: 1073969-18-2
M. Wt: 399.47
InChI Key: GAGDTKJJVCLACJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNX0723 is an orally available, Hsp90 inhibitor that exhibits antitumour activity in vitro. It has an EC50 for inhibition of α-synuclein (αSyn) oligomerization of approximately 48 nM and was able to rescue αSyn-induced toxicity.

Scientific Research Applications

1. Endosomal Sorting and Transport

SNX0723 plays a crucial role in endosomal sorting and transport. It is specifically involved in the transport from early endosomes to the trans-Golgi network (TGN), particularly in the retrieval of the cation-independent mannose-6-phosphate receptor (CI-MPR) from endosomes to the TGN. This function is essential for maintaining proper intracellular protein trafficking and distribution (Carlton et al., 2004).

2. Role in Cell Surface Protein Recycling

This compound is implicated in recycling internalized transmembrane proteins from endosomes back to the plasma membrane. This process is critical for the maintenance of cellular nutrient homeostasis. This compound aids in preventing lysosomal degradation of cell surface proteins like GLUT1, the glucose transporter, and various zinc and amino acid transporters (Steinberg et al., 2013).

3. Membrane Tubulation and Dynamics

This compound is capable of tubulating membranes in vitro and in vivo, which plays a significant role in the dynamics of the endosomal compartment. This function contributes to the sorting and distribution of various proteins within the cell, indicating its pivotal role in intracellular membrane dynamics (Carlton et al., 2004).

4. Interaction with Molecular Motors

This compound associates with molecular motors, like the minus end-directed microtubule motor dynein. This association suggests that this compound might coordinate the sorting of specific proteins, such as the transferrin receptor (TfnR), with their transport between donor and recipient membranes, highlighting its role in the integrated regulation of cellular transport mechanisms (Traer et al., 2007).

properties

CAS RN

1073969-18-2

Molecular Formula

C22H26FN3O3

Molecular Weight

399.47

IUPAC Name

2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide

InChI

InChI=1S/C22H26FN3O3/c1-12-10-26(17-8-22(2,3)9-18(27)19(12)17)14-6-15(23)20(21(24)28)16(7-14)25-13-4-5-29-11-13/h6-7,10,13,25H,4-5,8-9,11H2,1-3H3,(H2,24,28)/t13-/m0/s1

InChI Key

GAGDTKJJVCLACJ-ZDUSSCGKSA-N

SMILES

O=C(N)C1=C(N[C@@H]2COCC2)C=C(N3C=C(C)C4=C3CC(C)(C)CC4=O)C=C1F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SNX0723;  SNX 0723;  SNX- 0723.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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